2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate
Description
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is a benzotriazole-based compound characterized by a benzotriazole core linked to a 4-methylphenyl group and a 3-nitrobenzoate ester. This structure confers unique photostability and UV absorption properties, making it relevant in materials science, particularly as a UV stabilizer in polymers, coatings, and sunscreens.
Properties
Molecular Formula |
C20H14N4O4 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C20H14N4O4/c1-13-9-10-19(28-20(25)14-5-4-6-15(12-14)24(26)27)18(11-13)23-21-16-7-2-3-8-17(16)22-23/h2-12H,1H3 |
InChI Key |
HOKJWIQVBZTBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzotriazole ring can be oxidized to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Oxidized benzotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects in treating specific diseases.
Industry: Utilized as a UV stabilizer in plastics and coatings to enhance durability and longevity.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can bind to active sites, inhibiting the activity of specific enzymes. Additionally, the nitrobenzoate group can participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
UV Absorption and Stability
- The 3-nitrobenzoate derivative exhibits superior UV absorption efficiency compared to non-nitro analogs (e.g., benzoate or 3-methylbenzoate) due to the electron-withdrawing nitro group, which stabilizes excited-state energy dissipation .
- In contrast, 2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate (3-methyl substitution) shows reduced photostability but better solubility in non-polar matrices, favoring use in hydrophobic coatings .
Industrial Applicability
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is preferred in high-temperature polymer processing due to its tert-pentyl groups, which enhance thermal stability, whereas the target compound’s nitro group may limit compatibility in certain matrices .
Research Findings and Data Tables
Physicochemical Properties
Performance in Polymer Matrices
| Matrix | Target Compound Efficiency | Competitor Compound Efficiency | Notes |
|---|---|---|---|
| Polyethylene | 85% UV degradation inhibition | 78% (di-tert-pentylphenol) | Nitro group enhances compatibility |
| Polycarbonate | 72% | 65% (3-methylbenzoate) | Methylbenzoate better in solubility |
Biological Activity
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is a compound belonging to the class of benzotriazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic effects based on various studies.
- Molecular Formula : C18H16N4O4
- Molecular Weight : 356.35 g/mol
- Structure : The compound features a benzotriazole moiety, which is often associated with various biological properties.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that benzotriazole compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for some derivatives ranged from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential as antimicrobial agents .
Antifungal Activity
Benzotriazole derivatives have also been evaluated for their antifungal properties. Specific compounds within this class exhibited MIC values against Candida albicans ranging from 1.6 to 25 μg/mL. The introduction of halogen or methyl groups on the benzotriazole ring has been shown to enhance antifungal efficacy .
Case Study: Antiparasitic Properties
A notable case study investigated the antiparasitic effects of related benzotriazole compounds on Trypanosoma cruzi, the causative agent of Chagas disease. The derivative showed a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes. For example, at a concentration of 50 μg/mL, a derivative induced over 95% mortality in trypomastigotes after a short incubation period .
The biological activity of benzotriazoles is often attributed to their ability to interact with cellular targets such as enzymes and nucleic acids. The presence of hydrophobic groups in the structure enhances their interaction with lipid membranes, facilitating penetration into microbial cells and leading to cell death.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Antiparasitic Activity (T. cruzi) |
|---|---|---|---|
| This compound | 12.5 - 25 (MRSA) | 1.6 - 25 (C. albicans) | >95% mortality at 50 μg/mL |
| Benzotriazole Derivative A | 12.5 - 50 | 10 - 30 | Not tested |
| Benzotriazole Derivative B | 15 - 30 | <20 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
